molecular formula C22H22N4O2S B2992913 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide CAS No. 899974-85-7

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide

Cat. No. B2992913
CAS RN: 899974-85-7
M. Wt: 406.5
InChI Key: ZGTZKFFMYMVIJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

While the compound’s physical and chemical properties such as melting point, boiling point, and density are typically important, these details are not available in the sources I found .

Scientific Research Applications

Drug Design and Discovery

Finally, the compound’s structure makes it a candidate for drug design and discovery efforts. It could be used in high-throughput screening assays to find new drug candidates or as a scaffold for the development of new pharmacologically active molecules.

Each of these applications leverages the unique chemical structure of 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide and its derivatives, highlighting the compound’s versatility in various fields of scientific research. The information provided is based on the compound’s known chemical properties and potential interactions within biological systems and materials .

Mechanism of Action

The mechanism of action of this compound is not provided in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

As for future directions, it’s difficult to predict without more information on the current uses and research involving this compound .

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-20(24-22-23-11-16-29-22)21(28)26-14-12-25(13-15-26)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,16,19H,12-15H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTZKFFMYMVIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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